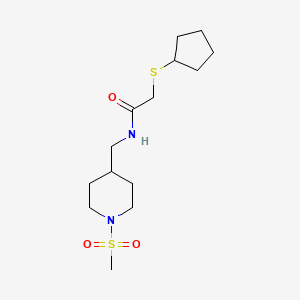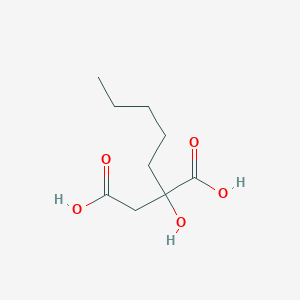
3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. The compound is notable for its unique chemical structure, combining a thiophene ring, an oxadiazole moiety, and a trifluoromethyl-substituted aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide involves multiple steps, starting with the preparation of intermediates. The key steps include:
Formation of the Thiophene Ring: This step can involve the cyclization of appropriate precursors under conditions such as refluxing in solvents like acetic acid or using catalysts like ferric chloride.
Oxadiazole Ring Formation: Typically achieved by cyclizing hydrazides with acids or esters under reflux conditions in solvents like ethanol or methanol.
Coupling Reactions: The thiophene and oxadiazole moieties are linked via amide bond formation, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Final Assembly: The trifluoromethyl-substituted aromatic ring is introduced via nucleophilic substitution reactions, followed by further purification and crystallization.
Industrial Production Methods: On an industrial scale, the production might involve automated batch reactors with precise temperature and pressure controls to optimize yield and purity. Techniques such as continuous flow synthesis could be applied to streamline the process and reduce production time.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: Can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction can be achieved using hydrides like sodium borohydride, yielding the corresponding alcohols or amines.
Substitution: Both electrophilic and nucleophilic substitutions can occur, with halogenation and alkylation reactions being common.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents (bromine, chlorine), alkylating agents (alkyl halides).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, alkylated products.
Scientific Research Applications
Chemistry: Used as a ligand in catalysis, a precursor for complex molecule synthesis, and as a building block for novel polymers.
Biology: In biological research, it can be used to study protein-ligand interactions due to its potential binding affinity to various biomolecules.
Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.
Industry: In the industrial sector, its stability and reactivity make it suitable for applications in materials science, such as the development of high-performance materials and coatings.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing for better membrane permeability. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, making it a versatile moiety in drug design. It might interact with enzymes or receptors, modulating their activity through binding at the active site or allosteric sites, leading to biological effects.
Comparison with Similar Compounds
3-(5-(4-Trifluoromethylphenyl)-1,2,4-oxadiazol-3-yl)thiophene
N-(4-(Trifluoromethyl)phenyl)-piperidine-1-carboxamide
Thiophene-3-carboxylic acid derivatives
These analogs share structural similarities but differ in specific functional groups or ring systems, which can lead to variations in their reactivity and applications.
Hope that gives you the deep dive you're looking for!
Properties
IUPAC Name |
3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4O2S/c21-20(22,23)15-3-5-16(6-4-15)24-19(28)27-8-1-2-13(11-27)10-17-25-18(26-29-17)14-7-9-30-12-14/h3-7,9,12-13H,1-2,8,10-11H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMZTIZWJDOBPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F)CC3=NC(=NO3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-cyano-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2690075.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2690079.png)

![2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2690081.png)

![n-{4-Fluorobicyclo[2.2.2]octan-1-yl}prop-2-enamide](/img/structure/B2690085.png)

![7-Bromo-2-cyclopropylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B2690088.png)
![8-(4-Benzylpiperazin-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/new.no-structure.jpg)
![tert-Butyl 2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2690090.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2690094.png)

